![molecular formula C10H14ClN3O4 B14237822 2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) CAS No. 383369-27-5](/img/structure/B14237822.png)
2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H15ClN3O4 It is known for its unique structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 4-amino-2-chloro-5-nitroaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
[ \text{4-Amino-2-chloro-5-nitroaniline} + 2 \text{Ethylene oxide} \rightarrow \text{2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Amino-3-nitrophenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2-Amino-4-nitrophenyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions compared to similar compounds
Properties
CAS No. |
383369-27-5 |
|---|---|
Molecular Formula |
C10H14ClN3O4 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-[4-amino-2-chloro-N-(2-hydroxyethyl)-5-nitroanilino]ethanol |
InChI |
InChI=1S/C10H14ClN3O4/c11-7-5-8(12)10(14(17)18)6-9(7)13(1-3-15)2-4-16/h5-6,15-16H,1-4,12H2 |
InChI Key |
AGHFLOFJUNCVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N(CCO)CCO)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


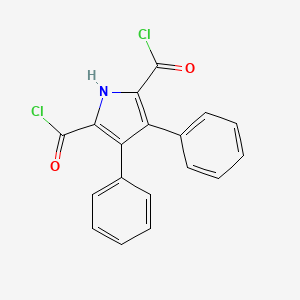
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


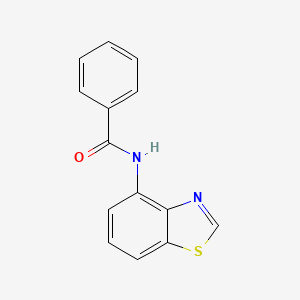
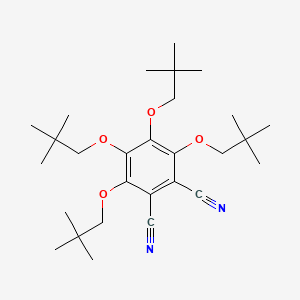
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
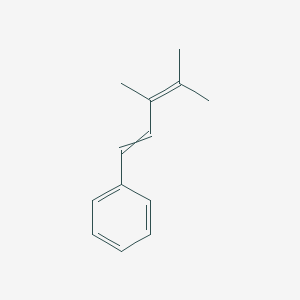

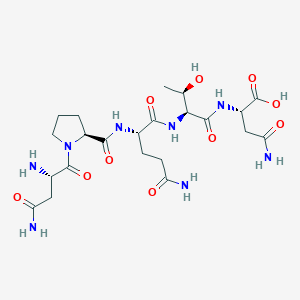
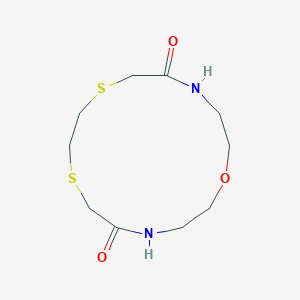
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
